Isoquinine
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Overview
Description
Isoquinine, also known as isoquinoline, is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring. This compound is a structural isomer of quinoline, with the nitrogen atom located at a different position in the ring structure. This compound is known for its presence in various natural alkaloids and its applications in pharmaceuticals and material sciences .
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This classic method involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions to produce this compound.
Bischler-Napieralski Reaction: In this method, beta-phenylethylamine is cyclized to this compound under acid catalysis.
Pictet-Spengler Reaction: This reaction involves the condensation of beta-phenylethylamine with an aldehyde or ketone.
Schlittler-Müller Modification: This is a more efficient modification of the Pomeranz-Fritsch reaction, offering higher yields.
Industrial Production Methods: this compound can be industrially produced by selective extraction from coal tar, exploiting its basicity compared to quinoline. It is then isolated by fractional crystallization of the acid sulfate .
Types of Reactions:
Oxidation: this compound can be oxidized by peracetic acid to form the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Electrophilic Substitution: this compound undergoes electrophilic substitution at the C-5 and C-8 positions.
Nucleophilic Substitution: It undergoes nucleophilic substitution at the C-1 or C-3 positions if C-1 is occupied.
Common Reagents and Conditions:
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.
Electrophilic Substitution: Various electrophiles under acidic conditions.
Nucleophilic Substitution: Nucleophiles under basic conditions.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.
Mechanism of Action
Target of Action
Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound . It is a part of many natural plant alkaloids .
Mode of Action
Isoquinoline alkaloids, which include Isoquinine, are known to exhibit a wide range of biological activities . .
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are derived from the aromatic amino acid tyrosine . The biosynthetic pathways of isoquinoline alkaloids proceed via tyrosine generating dopamine and p-hydroxyphenylacetaldehyde . .
Result of Action
Isoquinoline alkaloids are known to have potential antioxidant properties . They can induce cell cycle arrest, apoptosis, and autophagy, leading to cell death
Action Environment
It’s known that the antioxidative action of isoquinoline alkaloids, which include this compound, can be influenced by the environment . For example, the antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Isoquinine are largely determined by its alkaloid structure. Alkaloids are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Given its alkaloid nature, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an alkaloid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
Isoquinine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoquinine is similar to quinoline, as both are benzopyridines. the nitrogen atom in this compound is located at a different position compared to quinoline, leading to differences in their chemical properties and reactivity . Other similar compounds include:
Quinoline: A structural isomer of this compound with the nitrogen atom in a different position.
Papaverine: An isoquinoline alkaloid used as an antispasmodic drug.
Noscapine: An isoquinoline alkaloid used as an antitussive agent.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
697260-51-8 |
---|---|
Molecular Formula |
C₂₀H₂₄N₂O₂ |
Molecular Weight |
324.42 |
Synonyms |
(8α,9R)- 3,10-Didehydro-10,11-dihydro-6’-methoxycinchonan-9-ol |
Origin of Product |
United States |
Q1: What is the significance of the positional isomerization of quinine to isoquinine?
A1: The paper "Positional isomerization of quinine and quinidine via rhodium on alumina catalysis: practical one-step synthesis of Δ3,10-isoquinine and Δ3,10-isoquinidine" [] presents a novel method for synthesizing Δ3,10-isoquinine and Δ3,10-isoquinidine from quinine and quinidine, respectively. This is significant because traditional methods for synthesizing these isomers are complex and inefficient. This new method utilizes a rhodium on alumina catalyst and offers a more practical, one-step approach, potentially impacting the accessibility and study of these compounds.
Q2: How does the structure of this compound relate to its potential as an antimalarial agent?
A2: While the provided abstracts do not contain specific information about the antimalarial activity of this compound, the paper "91. Antiplasmodial action and chemical constitution. Part VII. Derivatives of quinine and this compound" [] suggests a link between the chemical structure of quinine derivatives, including potentially this compound, and their activity against Plasmodium, the parasite responsible for malaria. This highlights the importance of studying the structure-activity relationship (SAR) of these compounds to develop more effective antimalarial drugs. Further research exploring the specific structural features of this compound and their impact on its antimalarial activity would be valuable.
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